molecular formula C22H29N6O14P2+ B163227 3-Acetylpyridine adenine dinucleotide CAS No. 86-08-8

3-Acetylpyridine adenine dinucleotide

Cat. No. B163227
CAS RN: 86-08-8
M. Wt: 662.4 g/mol
InChI Key: KPVQNXLUPNWQHM-RBEMOOQDSA-N
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Description

3-Acetylpyridine adenine dinucleotide (APAD) is a crystalline solid . It is an analog of NAD+ (nicotinamide adenine dinucleotide), a signaling molecule and cofactor or substrate for many enzymes . APAD is a prominent electron transporter in various enzymatic activities in which it is alternately oxidized . It has a more significant oxidation potential than NAD .


Synthesis Analysis

The synthesis of 3-Acetylpyridine adenine dinucleotide involves several steps . The process starts with D-ribose as a starting material to prepare monophosphate-3-acetylpyridine-alpha-D-nucleoside. Adenosine is then used as a main raw material to prepare morpholine adenosine monophosphate. Finally, a docking reaction between morpholine adenosine monophosphate and monophosphate-3-acetylpyridine-alpha-D-nucleoside is carried out to prepare 3-acetylpyridine adenine dinucleotide .


Molecular Structure Analysis

The molecular formula of 3-Acetylpyridine adenine dinucleotide is C22H28N6O14P2 . It contains total 76 bonds, including 48 non-H bonds, 19 multiple bonds, 11 rotatable bonds, 3 double bonds, 16 aromatic bonds, 3 five-membered rings, 2 six-membered rings, 1 nine-membered ring, 1 ketone (aromatic), 1 primary amine (aromatic), 1 positively charged N, and 5 hydroxyl groups .


Chemical Reactions Analysis

3-Acetylpyridine adenine dinucleotide can substitute for NAD as a hydrogen-accepting cofactor in many dehydrogenase reactions . For example, it can be used in reactions involving lactate dehydrogenase from Toxoplasma, Clonorchis, and Plasmodium, bacterial lipoamide dehydrogenase, as well as mammalian dehydrogenases .


Physical And Chemical Properties Analysis

3-Acetylpyridine adenine dinucleotide is a crystalline solid . It is soluble in water at a concentration of 50 mg/mL, producing a clear, colorless to faintly yellow solution .

Scientific Research Applications

Electron Transporter

APAD is a prominent electron transporter in various enzymatic activities in which it is alternately oxidized . It plays a crucial role in many biochemical reactions that involve electron transfer .

Hydrogen-Accepting Cofactor

APAD can substitute for NAD as a hydrogen-accepting cofactor in many dehydrogenase reactions . This makes it a valuable tool in studying these reactions and understanding their mechanisms.

Oxidative Phosphorylation Studies

The oxidative phosphorylation process can be studied with APAD . Oxidative phosphorylation is a key process in cellular respiration, and APAD can help researchers understand its intricacies.

Substrate in Biochemical Reactions

APAD can also be used as a suitable substrate in various biochemical reactions . This allows researchers to study the kinetics and mechanisms of these reactions.

Higher Oxidation Potential than NAD

APAD has a more significant oxidation potential than NAD . This property makes it useful in studying reactions that require a higher oxidation potential.

Stability and Efficiency in Reduction

APAD can be reduced more efficiently and is more stable than NAD . This makes it a useful substitute in reactions where the reduced form of NAD is required.

Proton Acceptor in Transhydrogenation Processes

In transhydrogenation processes with NADH or NADPH, APAD also operates as a proton acceptor . This makes it a valuable tool in studying these types of reactions.

Signaling Molecule

Many molecules use 3-Acetylpyridine adenine dinucleotide as a signaling molecule . This means it can play a role in cell communication and regulation.

Mechanism of Action

Target of Action

The primary target of 3-Acetylpyridine Adenine Dinucleotide (3-APAD) is the enzyme 4-hydroxy-tetrahydrodipicolinate reductase found in Escherichia coli . This enzyme plays a crucial role in the biosynthesis of L-lysine, L-methionine, and meso-diaminopimelate, which are essential for both protein synthesis and peptidoglycan cell wall formation .

Mode of Action

3-APAD is an analog of Nicotinamide Adenine Dinucleotide (NAD), a coenzyme found widely in nature . It serves as an electron carrier in numerous enzymatic reactions, where it is alternately oxidized (NAD+) and reduced (NADH) . 3-APAD can substitute for NAD as a hydrogen-accepting cofactor in many dehydrogenase reactions .

Biochemical Pathways

3-APAD is involved in various enzymatic activities, particularly in dehydrogenase reactions . These reactions are part of larger biochemical pathways such as oxidative phosphorylation, where 3-APAD can be used as a suitable substrate . It also plays a role in the transhydrogenation processes with NADH or NADPH .

Pharmacokinetics

Its solubility in water suggests that it may have good bioavailability .

Result of Action

As an electron carrier, 3-APAD plays a significant role in energy metabolism. It participates in the transfer of electrons in various enzymatic reactions, contributing to the production of ATP, the energy currency of the cell . Its action results in the oxidation and reduction of molecules, facilitating numerous biochemical reactions .

Action Environment

The action of 3-APAD can be influenced by various environmental factors. For instance, its stability and efficacy can be affected by temperature, as it is recommended to be stored at -20°C . .

Safety and Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . It is advised to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

properties

IUPAC Name

[(2R,3S,4R,5R)-5-(3-acetylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N6O14P2/c1-10(29)11-3-2-4-27(5-11)21-17(32)15(30)12(40-21)6-38-43(34,35)42-44(36,37)39-7-13-16(31)18(33)22(41-13)28-9-26-14-19(23)24-8-25-20(14)28/h2-5,8-9,12-13,15-18,21-22,30-33H,6-7H2,1H3,(H3-,23,24,25,34,35,36,37)/t12-,13-,15-,16-,17-,18-,21-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPVQNXLUPNWQHM-RBEMOOQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C[N+](=CC=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=C[N+](=CC=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N6O14P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901018980
Record name 3-Acetylpyridine adenine dinucleotide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901018980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

662.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetylpyridine adenine dinucleotide

CAS RN

86-08-8
Record name Acetylpyridine adenine dinucleotide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86-08-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 3-Acetylpyridine adenine dinucleotide
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Record name 3-Acetylpyridine adenine dinucleotide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901018980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-acetylpyridine-adenine dinucleotide
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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